molecular formula C24H22N4O3S2 B2689199 N-[4-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-70-1

N-[4-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2689199
CAS RN: 1291863-70-1
M. Wt: 478.59
InChI Key: JPUMLAUXTZHDOR-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research in heterocyclic chemistry has led to the development of compounds with potential biological and pharmacological activities. For instance, studies on heterocyclic derivatives of guanidine have proposed structures for compounds derived from the action of ketene, showcasing the synthesis of complex structures with potential as biologically active molecules (Banfield, Fallon, & Gatehouse, 1987). Similarly, research into thieno[3,2-d]pyrimidine derivatives has shown these compounds to be potent dual inhibitors of key enzymes, indicating their utility in designing drugs with targeted action (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Interaction Studies

The interaction of certain compounds with proteins such as bovine serum albumin (BSA) has been explored to understand the binding mechanisms and potential applications in drug delivery systems. Studies on p-hydroxycinnamic acid amides have investigated their interactions with BSA through fluorescence and UV–vis spectral studies, providing insights into the binding constants and conformational changes in BSA (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Synthetic Methodology Improvement

The synthesis of related compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, has seen methodological improvements to increase yield, decrease cost, and enhance purity. These advancements are crucial for scaling up production for potential pharmaceutical applications (Fenga, 2007).

Computational Studies and Spectroscopic Analysis

Vibrational spectroscopic studies, complemented by computational approaches, have been utilized to characterize molecules closely related to N-[4-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. These studies provide detailed insights into the molecular structure, stability, and interactions, crucial for the development of molecules with desired biological activities (Jenepha Mary, Pradhan, & James, 2022).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-14-5-4-6-20(15(14)2)28-23(31)22-19(11-12-32-22)27-24(28)33-13-21(30)26-18-9-7-17(8-10-18)25-16(3)29/h4-12H,13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUMLAUXTZHDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.